![molecular formula C9H10ClNO2 B2983503 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline CAS No. 127228-76-6](/img/structure/B2983503.png)
4-Chloro-3-(1,3-dioxolan-2-yl)-aniline
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Overview
Description
The compound “4-Chloro-3-(1,3-dioxolan-2-yl)-aniline” likely contains an aniline group (a benzene ring with an attached amino group), a chloro group (a chlorine atom), and a 1,3-dioxolane group (a cyclic ether with two oxygen atoms). These functional groups could give the compound certain chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a compound containing a 1,3-dioxolane group. The chloro group could be introduced through electrophilic aromatic substitution or other chlorination methods .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The aniline group could undergo reactions such as acylation or alkylation, while the chloro group could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties would be determined experimentally .Scientific Research Applications
Synthesis of Azoxybenzenes
4-Chloro-3-(1,3-dioxolan-2-yl)-aniline can be used in the synthesis of azoxybenzenes . Azoxybenzenes are widely used as liquid crystals , natural and synthetic compounds with various biological activities (insecticidal activity, plant growth stimulators) , ligands for preparing coordination polymers , and polyvinyl chloride stabilizers . The reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis .
Synthesis of Chiral Drug Intermediates
This compound can also be used in the synthesis of chiral drug intermediates . The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .
Synthesis of 1,2-Bis (4- (1,3-dioxolan-2-yl)phenyl)diazene Oxide
4-Chloro-3-(1,3-dioxolan-2-yl)-aniline can be used in the synthesis of 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide . This compound can be synthesized by reducing 2- (4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in alkaline medium .
Synthesis of Analgesic Compounds
This compound can be used in the synthesis of analgesic compounds . A series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral method .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have analgesic effects, suggesting potential targets could be pain receptors or pathways .
Mode of Action
Related compounds have been shown to interact with pain receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to pain perception and inflammation, given the analgesic properties of similar compounds .
Result of Action
Based on the analgesic properties of similar compounds, it can be inferred that the compound may lead to a reduction in pain perception .
properties
IUPAC Name |
4-chloro-3-(1,3-dioxolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUGZCWVUPYQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127228-76-6 |
Source
|
Record name | 4-chloro-3-(1,3-dioxolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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